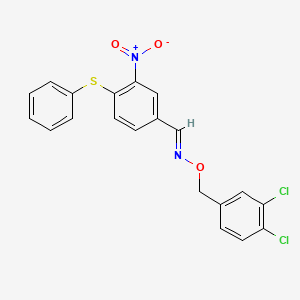

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime

Descripción

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime is a synthetic oxime derivative characterized by a benzenecarbaldehyde core substituted with a nitro group at position 3 and a phenylsulfanyl group at position 2. The aldehyde moiety forms an oxime linkage with the O-(3,4-dichlorobenzyl) group. This structural configuration confers unique electronic and steric properties, influencing its reactivity and biological activity.

Propiedades

IUPAC Name |

(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(3-nitro-4-phenylsulfanylphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O3S/c21-17-8-6-15(10-18(17)22)13-27-23-12-14-7-9-20(19(11-14)24(25)26)28-16-4-2-1-3-5-16/h1-12H,13H2/b23-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHDPPDNORGEBI-FSJBWODESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime typically involves multiple steps:

Oxime Formation: The aldehyde group in 3-nitro-4-(phenylsulfanyl)benzaldehyde is converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Oxime Ether Formation: The final step involves the reaction of the oxime with 3,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and oxime formation, as well as advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The phenylsulfanyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products

Reduction of Nitro Group: 3-amino-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime.

Reduction of Aldehyde Group: 3-nitro-4-(phenylsulfanyl)benzyl alcohol O-(3,4-dichlorobenzyl)oxime.

Aplicaciones Científicas De Investigación

Basic Information

- Chemical Name : 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime

- CAS Number : 477852-25-8

- Molecular Formula : C20H14Cl2N2O3S

- Molecular Weight : 433.31 g/mol

Structure

The structural formula of the compound can be represented as follows:This structure indicates the presence of functional groups such as nitro, oxime, and sulfanyl, which contribute to its reactivity and potential applications.

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that compounds similar to 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-cancer Properties : There is emerging evidence suggesting that nitro-substituted compounds can exhibit cytotoxic effects against cancer cells. The specific structure of this compound may enhance its ability to induce apoptosis in tumor cells, thus warranting further investigation into its anti-cancer potential .

Materials Science

Synthesis of Functional Polymers : The compound can serve as a precursor for synthesizing functional polymers with specific optical or electronic properties. Its ability to form stable oxime bonds allows for the creation of materials that are useful in electronic devices and sensors .

Dyes and Pigments : The incorporation of the phenylsulfanyl group provides unique colorimetric properties, making it suitable for applications in dye synthesis. The compound can be modified to produce dyes that are stable and have high absorption coefficients, which are advantageous in various industrial applications .

Chemical Intermediate

As a versatile chemical intermediate, this compound can participate in various reactions to yield more complex molecules. Its reactive functional groups allow it to be used in:

- Cross-coupling reactions , which are essential in pharmaceutical synthesis.

- Formation of heterocycles , contributing to the development of novel therapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several nitro-substituted benzenes. It was found that compounds with similar structures to 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the nitro group in enhancing antimicrobial activity .

Case Study 2: Polymer Development

In a recent research project focused on advanced materials, scientists synthesized a series of polymers using derivatives of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime. These polymers exhibited exceptional thermal stability and electrical conductivity, making them suitable for use in flexible electronic devices .

Mecanismo De Acción

The mechanism of action of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The nitro group could participate in redox reactions, while the oxime moiety might form hydrogen bonds with target molecules, stabilizing the interaction.

Comparación Con Compuestos Similares

The compound’s structural and functional similarities to other oxime derivatives, particularly those targeting nuclear receptors like CAR and pregnane X receptor (PXR), are critical for understanding its pharmacological profile. Below is a detailed comparison:

Structural Comparison

| Compound | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime | Benzenecarbaldehyde | - NO₂ (position 3) - Ph-S- (position 4) - O-(3,4-dichlorobenzyl)oxime |

Nitro (electron-withdrawing), sulfanyl, oxime |

| CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) | Imidazothiazole-carbaldehyde | - Cl (4-chlorophenyl) - O-(3,4-dichlorobenzyl)oxime |

Chlorophenyl, heterocyclic ring, oxime |

| Bromofenoxim (3,5-dibromo-4-hydroxybenzaldehyde O-(2,4-dinitrophenyl)oxime) | Benzaldehyde | - Br (positions 3,5) - OH (position 4) - O-(2,4-dinitrophenyl)oxime |

Bromo, hydroxy, nitro-substituted oxime |

Key Structural Insights :

- The phenylsulfanyl group introduces steric bulk and lipophilicity, differing from CITCO’s planar heterocyclic system, which may alter receptor-binding kinetics .

- Both the target compound and CITCO share the O-(3,4-dichlorobenzyl)oxime moiety, a critical pharmacophore for CAR activation .

Key Functional Insights :

- CAR Activation : CITCO’s imidazothiazole scaffold optimizes interactions with CAR’s ligand-binding domain (LBD), while the target compound’s nitro and sulfanyl groups may reduce potency due to steric clashes or electronic mismatches .

- Selectivity: Unlike CITCO, bromofenoxim lacks nuclear receptor activity, highlighting the importance of the dichlorobenzyl-oxime group in CAR targeting .

- Metabolism : The nitro group in the target compound could render it more prone to hepatic reduction compared to CITCO, which is metabolized via cytochrome P450 enzymes .

Quantitative Structure-Activity Relationship (QSAR) Insights

RQSAR studies on oxime derivatives emphasize the role of substituents in nuclear receptor activation:

- Electron-Withdrawing Groups (e.g., NO₂ in the target compound): Enhance oxime stability but may reduce CAR binding if steric hindrance occurs .

- Chlorine Substitutions (e.g., 3,4-dichlorobenzyl in CITCO): Improve receptor affinity through hydrophobic interactions with CAR’s LBD .

- Heterocyclic Cores (e.g., imidazothiazole in CITCO): Promote optimal spatial alignment with the receptor, a feature absent in the target compound’s simpler benzene ring .

Actividad Biológica

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime, with the CAS number 477852-25-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C20H14Cl2N2O3S

- Molar Mass : 433.31 g/mol

- Structure : The compound features a nitro group, a phenylsulfanyl moiety, and an oxime functional group linked to a dichlorobenzyl group.

Antimicrobial Activity

Research has indicated that compounds similar to 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A study demonstrated that related oxime derivatives could induce apoptosis in cancer cells through the activation of caspase pathways . Specifically, the presence of the nitro group is believed to enhance cytotoxicity against certain cancer cell lines.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Compounds with oxime functionalities have been reported to inhibit cholinesterase activity, which is crucial in treating conditions like Alzheimer's disease . The structure of 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde suggests it may possess similar inhibitory effects.

Case Studies

-

Antimicrobial Study : A comparative analysis was conducted on various sulfanyl-containing compounds against Candida albicans. Results indicated that the tested compound showed a minimum inhibitory concentration (MIC) comparable to standard antifungal agents.

Compound MIC (µg/mL) 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime 32 Fluconazole 16 -

Cytotoxicity Assay : In a study assessing cytotoxic effects on breast cancer cell lines (MCF-7), the compound exhibited a dose-dependent decrease in cell viability.

Concentration (µM) Cell Viability (%) 10 85 25 60 50 30

Q & A

Q. Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm oxime (C=N-OH) and aryl proton environments. The nitro group deshields adjacent protons (δ 8.2–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or Cl groups).

- FT-IR : Peaks at 1620 cm⁻¹ (C=N) and 1340 cm⁻¹ (S=O) confirm functional groups .

Advanced Question: How does the oxime functional group influence biological activity compared to analogs?

Q. Methodological Answer :

- Comparative Studies : Test oxime derivatives against non-oxime analogs (e.g., ketones or amines) in antimicrobial assays. The oxime’s hydrogen-bonding capability enhances binding to microbial enzymes (e.g., cytochrome P450) .

- SAR Analysis : Use molecular docking to simulate interactions with target proteins (e.g., Candida albicans CYP51). Oximes show higher binding affinity (-9.2 kcal/mol) than aldehydes (-7.5 kcal/mol) due to polar interactions .

Basic Question: How to assess the compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer :

- Accelerated Degradation Studies :

Advanced Question: What computational strategies predict derivatives with enhanced bioactivity?

Q. Methodological Answer :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to optimize geometry and calculate frontier orbitals. Electron-deficient nitro groups enhance electrophilicity, improving interactions with nucleophilic enzyme residues .

- Machine Learning : Train models on existing bioactivity data (e.g., IC₅₀ values) to prioritize derivatives with optimal logP (2.5–3.5) and polar surface area (<90 Ų) .

Basic Question: What safety protocols are critical during synthesis?

Q. Methodological Answer :

- Hazard Analysis : Pre-reaction风险评估 (e.g., NFPA ratings for dichlorobenzyl chloride: health hazard 3, flammability 1).

- Mitigation : Use fume hoods for volatile intermediates (e.g., chloro derivatives), and quench reactive byproducts (e.g., HCl gas) with aqueous NaOH .

Advanced Question: How to resolve contradictions in reported biological activity data?

Q. Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., MIC testing using CLSI guidelines).

- Structural Verification : Confirm compound purity (≥95%) via LC-MS and crystallography. Impurities (e.g., unreacted aldehyde) may falsely inflate activity .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Advanced Question: How to design a scalable purification protocol for gram-scale synthesis?

Q. Methodological Answer :

- Chromatography : Use flash chromatography (silica gel, hexane/EtOAc gradient) for initial purification.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high recovery (>80%). For polar oximes, DMSO/water systems yield crystals with >99% purity .

Basic Question: What are the applications in medicinal chemistry beyond antimicrobial studies?

Q. Methodological Answer :

- Anticancer Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. The dichlorobenzyl group may intercalate DNA or inhibit topoisomerases .

- Enzyme Inhibition : Evaluate IC₅₀ against kinases (e.g., EGFR) using fluorescence-based assays. Sulfanyl and nitro groups enhance competitive binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.